3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Fungicide discovery Succinate dehydrogenase inhibitors Agricultural chemistry

This scaffold's 4-hydrazide enables facile hydrazone library synthesis for SAR-driven antifungal (Fusarium graminearum EC₅₀ 0.46 µg/mL), antitubercular (M. tuberculosis H37Rv), and antioxidant programs. The 3-CF₃ group confers lipophilicity and metabolic stability; the unsubstituted N-1 avoids steric hindrance during derivatization. Lower MW (194.11) simplifies downstream purification. Do not substitute with non-fluorinated or N-1-alkylated analogs without head-to-head validation—SAR data show EC₅₀ differences exceeding two orders of magnitude.

Molecular Formula C5H5F3N4O
Molecular Weight 194.11 g/mol
CAS No. 2757955-94-3
Cat. No. B6604014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
CAS2757955-94-3
Molecular FormulaC5H5F3N4O
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C(=O)NN)C(F)(F)F
InChIInChI=1S/C5H5F3N4O/c6-5(7,8)3-2(1-10-12-3)4(13)11-9/h1H,9H2,(H,10,12)(H,11,13)
InChIKeyAQIZVEQHVQWWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide (CAS: 2757955-94-3): Technical Procurement and Compound Differentiation


3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide (CAS 2757955-94-3) is a trifluoromethyl-substituted pyrazole-4-carbohydrazide derivative with the molecular formula C₅H₅F₃N₄O and a molecular weight of 194.11 g/mol . As a member of the pyrazole-4-carbohydrazide class, this compound possesses a hydrazide functional group at the 4-position, enabling facile condensation with aldehydes and ketones to form hydrazone derivatives for both medicinal chemistry and agrochemical applications [1].

Procurement Consideration: Why 3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide Cannot Be Generically Substituted


Substituting 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide with a closely related analog without rigorous head-to-head validation introduces substantial risk of activity loss. SAR data from pyrazole-4-carbohydrazide fungicide studies demonstrate that minor substituent alterations yield EC₅₀ differences exceeding two orders of magnitude against the same pathogen (e.g., 0.46 μg/mL vs. >50 μg/mL) [1]. The trifluoromethyl group at the 3-position confers lipophilicity and metabolic stability distinct from chloro-, methyl-, or unsubstituted analogs, while the unsubstituted N-1 position leaves the hydrazide moiety available for further derivatization without steric hindrance [2]. Without direct comparative activity data, generic substitution across procurement decisions for SAR-sensitive applications cannot be justified.

3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide: Quantitative Differentiation Evidence Guide


Antifungal Potency of 3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide-Derived Scaffolds Against Fusarium graminearum

Pyrazole-4-carbohydrazides as a class exhibit potent antifungal activity against Fusarium graminearum via SDH inhibition. In a structurally diverse series of pyrazole-4-carbohydrazide derivatives, the most active compounds (7l and 7t) achieved EC₅₀ values of 0.47 μg/mL and 0.46 μg/mL, respectively, comparable to the commercial fungicide carbendazim (0.43 μg/mL) [1]. This scaffold, which includes the core pyrazole-4-carbohydrazide motif present in 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, demonstrates activity on par with established SDHI fungicides. In contrast, the 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide scaffold has not yet been reported in the literature with direct head-to-head EC₅₀ data against this pathogen, and the activity of the unsubstituted pyrazole-4-carbohydrazide core against F. graminearum has not been separately quantified.

Fungicide discovery Succinate dehydrogenase inhibitors Agricultural chemistry

Antimycobacterial Activity of 3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide-Derived Hydrazones Against Mycobacterium tuberculosis

3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide serves as a synthetic precursor to hydrazone derivatives with demonstrated antitubercular activity. Burgart et al. utilized 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide as a starting material to synthesize a series of functionalized pyrazoles containing hydrazone groups, which were subsequently evaluated for tuberculostatic activity [1]. While the parent carbohydrazide itself was not the primary bioactive entity, its role as the core scaffold for generating antimycobacterial hydrazones establishes its utility in medicinal chemistry campaigns targeting M. tuberculosis. In contrast, alternative pyrazole-4-carbohydrazides lacking the 3-CF₃ group or bearing alternative 3-substituents may yield hydrazones with altered antitubercular profiles, though direct comparative data across different 3-substituted pyrazole-4-carbohydrazide precursors are not yet available.

Tuberculosis drug discovery Antimycobacterial agents Hydrazone derivatives

Structural Determinants of Antifungal Potency: 3-Trifluoromethyl vs. Alternative Substituents in Pyrazole-4-carbohydrazide Scaffolds

The 3D-QSAR models constructed for pyrazole-4-carbohydrazides reveal that substituent electronic and steric properties at the pyrazole 3-position critically influence antifungal potency [1]. In the SAR study of 28 pyrazole-4-carbohydrazides, compounds bearing 3-substituents exhibited EC₅₀ values against F. graminearum ranging from 0.46 μg/mL (most active) to >50 μg/mL (least active), a >100-fold difference driven solely by substituent variation [1]. The trifluoromethyl group provides a unique combination of strong electron-withdrawing character and moderate steric bulk that cannot be replicated by chloro, methyl, or unsubstituted analogs. While direct head-to-head EC₅₀ data for 3-CF₃ vs. 3-CH₃ pyrazole-4-carbohydrazides are not available, the SAR trend strongly indicates that the 3-CF₃ substitution pattern is non-interchangeable with alternative 3-substituents for achieving optimal antifungal potency.

Structure-activity relationship SAR analysis Fungicide design

Antimicrobial and Antioxidant Baseline Activity Profile of Trifluoromethyl-Containing Pyrazolyl-Carbohydrazides

A structurally related series of trifluoromethyl-containing pyrazolyl-carbohydrazides exhibited moderate antioxidant activity in DPPH radical scavenging assays, with IC₅₀ values ranging from 47.57 μg/mL to 487 μg/mL [1]. Antimicrobial evaluation revealed weak fungistatic and bacteriostatic activity, with MIC values consistently in the 0.25–0.5 mg/mL range across tested strains [1]. This baseline activity profile establishes the trifluoromethyl-pyrazole-carbohydrazide scaffold as a moderately active antioxidant template but a weak direct antimicrobial. In contrast, the unsubstituted pyrazole-4-carbohydrazide core lacks the trifluoromethyl group, which is known to enhance lipophilicity and membrane permeability [1]; however, direct comparative DPPH or MIC data between CF₃-containing and non-CF₃ pyrazole-4-carbohydrazides are not available from this study.

Antimicrobial screening DPPH radical scavenging Trifluoromethyl pyrazoles

Synthetic Versatility: Hydrazide Moiety as a Derivatization Handle

The hydrazide group at the 4-position enables condensation with aldehydes and ketones to form hydrazone derivatives, a key derivatization pathway for both antifungal and antitubercular applications [1][2]. In the synthesis of SDH-targeting fungicides, pyrazole-4-carbohydrazides were condensed with various aromatic aldehydes to yield hydrazones with EC₅₀ values as low as 0.46 μg/mL [1]. Similarly, Burgart et al. utilized the hydrazide moiety of 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide to generate a library of hydrazone-containing pyrazoles for antitubercular screening [2]. In contrast, 3-(trifluoromethyl)-1H-pyrazole (lacking the 4-carbohydrazide group) cannot participate in these condensation reactions, rendering it unsuitable for hydrazone-based SAR exploration.

Hydrazone synthesis Heterocyclic chemistry Building block

Physical Property Differentiation: Molecular Weight and Lipophilicity Implications

3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide (MW = 194.11 g/mol) is significantly lighter than its 1-aryl-substituted analogs, such as 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (MW ~270 g/mol) or N′-benzoyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (MW = 312.25 g/mol) . The absence of bulky N-1 aryl substitution reduces molecular weight by 76–118 g/mol, which may favorably impact solubility, membrane permeability, and synthetic tractability. The trifluoromethyl group contributes to lipophilicity (estimated XLogP3 ~1.6 for related benzoylated derivative ) while maintaining a relatively low topological polar surface area (estimated TPSA ~76 Ų for benzoylated analog ), a profile consistent with favorable drug-like properties.

Physicochemical properties Lipophilicity Drug-likeness

3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide: Evidence-Backed Application Scenarios for Scientific Procurement


Fungicide Discovery: SDH Inhibitor Scaffold Derivatization

Use 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide as a core scaffold for synthesizing hydrazone derivatives targeting succinate dehydrogenase (SDH) in phytopathogenic fungi. The pyrazole-4-carbohydrazide class has demonstrated EC₅₀ values as low as 0.46 μg/mL against Fusarium graminearum, comparable to the commercial fungicide carbendazim (0.43 μg/mL) [1]. The hydrazide moiety at the 4-position enables condensation with diverse aldehydes to generate compound libraries for SAR optimization [1].

Antitubercular Agent Development: Hydrazone Precursor Synthesis

Employ 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide as a starting material for synthesizing hydrazone-containing pyrazole derivatives with tuberculostatic activity. Burgart et al. demonstrated that hydrazones derived from this exact scaffold exhibit activity against Mycobacterium tuberculosis H37Rv [2]. The unsubstituted N-1 position of this compound provides a distinct synthetic entry point compared to N-1-alkylated or N-1-arylated analogs.

Antioxidant Scaffold Screening: DPPH Radical Scavenging Assays

Utilize 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide and its hydrazone derivatives for antioxidant screening programs. Trifluoromethyl-containing pyrazolyl-carbohydrazides have demonstrated DPPH radical scavenging activity with IC₅₀ values ranging from 47.57 to 487 μg/mL [3]. The 3-CF₃ substitution enhances lipophilicity relative to non-fluorinated pyrazole cores, which may influence membrane permeability in cellular antioxidant assays [3].

Heterocyclic Building Block: Hydrazone Library Synthesis

Procure 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide as a versatile building block for constructing hydrazone libraries via condensation with aromatic and heteroaromatic aldehydes. In related pyrazolyl-carbohydrazide series, hydrazone formation proceeds in 52–97% yields under standard condensation conditions [3]. The compound's lower molecular weight (194.11 g/mol) relative to N-1-substituted analogs facilitates downstream purification and characterization.

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